Lead tetroxide

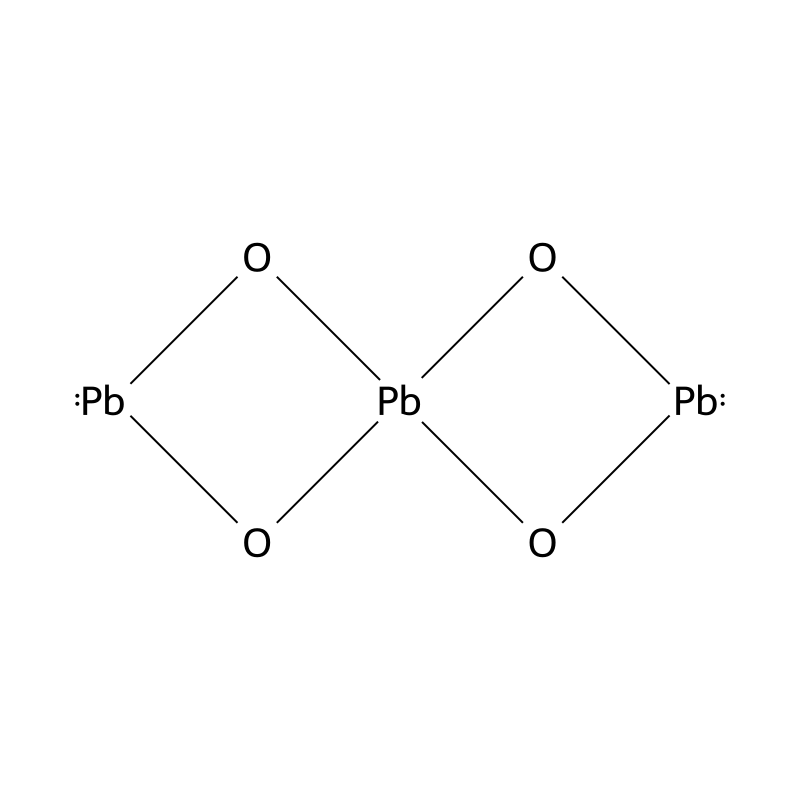

O4Pb3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

O4Pb3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in alcohol; soluble in excess glacial acetic acid, in hot hydrochloric acid with evolution of chlorine, in dilute nitric acid in presence of hydrogen peroxide

Partly soluble in acids

Solubility in water: none

Synonyms

Canonical SMILES

Environmental Monitoring and Toxicology:

- Lead tetroxide can be found in various environmental settings, including soil, air, and water, as a result of industrial activities and natural weathering of lead-containing minerals .

- Researchers use lead tetroxide as a reference material in studies examining lead contamination and its impact on ecosystems and human health .

Material Science Research:

- Lead tetroxide exhibits interesting electrical and optical properties, making it a potential candidate for certain material science applications. However, due to its toxicity, research in this area is limited and primarily focused on exploring safer alternatives .

Historical and Archaeological Studies:

Lead tetroxide, also known as lead(II,IV) oxide or red lead, is an inorganic compound with the chemical formula . It appears as a bright red or orange solid and is characterized by its mixed valence state, containing both lead(II) and lead(IV) ions in a 2:1 ratio. Lead tetroxide is primarily used in various industrial applications, including pigments, batteries, and corrosion-resistant coatings. Its unique properties stem from its dual oxidation states, which contribute to its functionality in different chemical environments .

- Decomposition: When heated, lead tetroxide decomposes into lead(II) oxide and oxygen:This reaction highlights the compound's thermal instability and the release of oxygen gas .

- Reaction with Acids: Lead tetroxide is soluble in dilute acids, where it forms lead(II) salts. For example:This reaction indicates its potential toxicity when ingested, as it can dissolve in stomach acids .

- Oxidation-Reduction Reactions: Lead tetroxide reacts vigorously with reducing agents, which can result in fire hazards due to the generation of heat and toxic fumes .

Lead tetroxide is recognized for its toxicological properties. Exposure to lead compounds can lead to significant health risks, including neurological damage and other systemic effects. Lead tetroxide itself can release harmful fumes upon decomposition or reaction with other substances. Its ingestion is particularly dangerous as it can lead to acute lead poisoning, characterized by symptoms such as abdominal pain, constipation, fatigue, and neurological impairments .

Lead tetroxide can be synthesized through several methods:

- Calcination of Lead Oxide: Heating lead(II) oxide in air at temperatures between 450°C to 480°C leads to the formation of lead tetroxide:

- Oxidative Annealing of Lead Carbonate: Lead carbonate can be heated in air to produce lead tetroxide:

These methods highlight the compound's dependence on specific thermal conditions for its production .

Lead tetroxide has a variety of applications across different industries:

- Pigments: It is widely used as a pigment in paints and coatings due to its vibrant color and opacity.

- Batteries: The compound plays a role in the manufacturing of lead-acid batteries.

- Corrosion Resistance: It serves as a protective coating for metals, enhancing their resistance to corrosion.

- Glass Manufacturing: Lead tetroxide is utilized in producing certain types of glass that require specific optical properties .

Studies on interaction effects involving lead tetroxide primarily focus on its reactivity with various chemicals. For instance:

- Reactivity with Water: Lead tetroxide does not react significantly with water under normal conditions but may produce toxic compounds if it interacts with moisture in the presence of acids.

- Interactions with Reducing Agents: The compound's vigorous reactions with reducing agents can result in hazardous situations, necessitating careful handling and storage protocols to prevent accidental exposure or fire hazards .

Lead tetroxide shares similarities with several other lead oxides. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Oxidation States | Unique Features |

|---|---|---|---|

| Lead(II) Oxide | PbO | +2 | Commonly used in ceramics; less toxic than lead tetroxide. |

| Lead(IV) Oxide | PbO₂ | +4 | Strong oxidizing agent; used in batteries but more reactive than lead tetroxide. |

| Lead(II,IV) Oxide | Pb₃O₄ | +2 and +4 | Mixed valence state; used as a pigment and has unique thermal properties. |

| Lead Sulfate | PbSO₄ | +2 | Precipitate formed in acid solutions; less versatile compared to lead tetroxide. |

Lead tetroxide’s mixed valence state allows it to exhibit distinct properties that are advantageous for specific applications, making it unique among similar compounds .

Traditional Synthesis Methods

Lead tetroxide has been synthesized through various chemical routes, with the most common being the oxidation of lower valent lead compounds. The traditional approach involves the calcination of lead(II) oxide (PbO) in air at temperatures between 450°C and 480°C. This solid-state reaction is represented by the following equation:

6PbO + O₂ → 2Pb₃O₄

Another well-established method involves the oxidative annealing of lead(II) carbonate (cerussite) in air, following the reaction:

6PbCO₃ + O₂ → 2Pb₃O₄ + 6CO₂

Research has shown that the purity and crystallinity of the final product are highly dependent on reaction conditions, including temperature, oxygen partial pressure, and heating rate. When synthesizing high-purity lead tetroxide, post-synthesis treatment with potassium hydroxide (KOH) is often employed to dissolve residual PbO, followed by X-ray diffraction (XRD) analysis to confirm phase purity.

Solution-Based Synthesis Approaches

Solution-based methods offer greater control over particle size and morphology. A notable approach involves the reaction of Pb(OH)₃⁻ with ClO⁻ in appropriate reaction conditions. Interestingly, this reaction yields different products depending on the reaction environment. Under conventional conditions, this reaction produces PbO₂ nanorods, whereas under hydrothermal conditions, the same reaction affords Pb₃O₄ nanorods.

The formation mechanism suggests that PbO₂ slowly decomposes to Pb₃O₄ under hydrothermal conditions while retaining the original morphology. This transformation demonstrates the delicate balance between thermodynamic stability and kinetic control in lead oxide synthesis.

Factors Affecting Synthesis Outcomes

Several factors significantly influence the synthesis outcomes of lead tetroxide:

| Parameter | Effect on Synthesis | Optimal Conditions |

|---|---|---|

| Temperature | Controls phase formation and crystallinity | 450-480°C for calcination methods |

| Oxygen concentration | Determines oxidation rate and final phase | Controlled air flow with sufficient O₂ |

| Reaction time | Affects completion and phase purity | Varies by method (1-6 hours typically) |

| Precursor type | Influences reactivity and morphology | PbO, PbCO₃, or Pb(OH)₃⁻ based on desired outcome |

| Surfactants | Control growth direction and particle size | CTAB for nanorods, surfactant-free for bulk synthesis |

The selection of appropriate synthesis conditions allows for tailored properties, making lead tetroxide suitable for various applications ranging from traditional pigments to advanced materials for catalysis and electronics.

Lead tetroxide exhibits remarkable catalytic activity for electrochemical ozone production through a sophisticated lattice oxygen mechanism. The fundamental mechanism involves the direct participation of lattice oxygen atoms in the ozone formation process, distinguishing it from conventional adsorbate evolution mechanisms [1] [2] [3].

In-situ differential electrochemical mass spectrometry using oxygen-18 isotopic labeling has revealed that lead tetroxide undergoes phase shuttling to beta lead dioxide via lattice oxygen oxidation pathways [2] [4]. The mechanism proceeds through sequential oxygen migration from the crystal lattice, creating oxygen vacancies that facilitate the stabilization of hydroperoxyl and molecular oxygen intermediates. This process is thermodynamically favorable under electrochemical ozone production conditions, with the reconstructed beta lead dioxide phase demonstrating enhanced activity compared to commercial variants [3].

The electrochemical performance data demonstrates that lead tetroxide achieves a current efficiency of 14% at 4.0 volts versus the reversible hydrogen electrode, with a specific energy consumption of 101.53 kilowatt-hours per kilogram of ozone produced [5]. The gaseous ozone yield reaches 588 milligrams per hour per gram of catalyst, representing a significant improvement over conventional electrode materials [2].

| Catalyst | Current Efficiency (%) | Operating Potential (V vs RHE) | Specific Energy Consumption (kWh/kg O3) | Ozone Yield (mg/h/g) | Mechanism |

|---|---|---|---|---|---|

| Lead Tetroxide (Pb3O4) | 14 | 4.0 | 101.53 | 588 | Lattice Oxygen Mechanism |

| Beta Lead Dioxide (β-PbO2) | 32 | 2.2 | 56 | N/A | Lattice Oxygen Mechanism |

| Commercial β-PbO2 | 30 | 2.48 | N/A | N/A | Adsorbate Evolution |

The superior performance of lead tetroxide-derived catalysts stems from the presence of highly stabilized surface facets, particularly the (110) orientation, which facilitates efficient lattice oxygen participation [2] [4]. Density functional theory calculations confirm that oxygen vacancy formation from lattice oxygen migration effectively stabilizes reaction intermediates, promoting the lattice oxygen mechanism over conventional pathways [2].

Thermal Decomposition Catalysis in Propellants

Lead tetroxide demonstrates exceptional catalytic performance in the thermal decomposition of energetic materials and propellant components. The compound functions as a burning rate catalyst through multiple mechanisms, including oxygen transfer, radical generation, and thermal activation processes [6] [7].

In composite propellant formulations, lead tetroxide significantly reduces the thermal decomposition temperature of key oxidizers. For ammonium perchlorate, the peak decomposition temperature is reduced by 19°C, while cyclotrimethyltrinitroamine experiences a 16°C reduction [6]. The catalytic effect extends beyond simple temperature reduction, fundamentally altering the decomposition pathways to enhance combustion efficiency [7].

The thermal decomposition mechanism involves the formation of reactive intermediate species through lead tetroxide decomposition. At temperatures between 450-500°C, lead tetroxide undergoes thermal dissociation to release oxygen atoms that participate in propellant oxidation reactions [7] [8]. The released oxygen species facilitate the initiation of combustion chains, effectively lowering the activation energy for propellant decomposition.

| Propellant Component | Peak Temperature Reduction (°C) | Catalytic Effect | Catalyst Loading (%) | Mechanism |

|---|---|---|---|---|

| Ammonium Perchlorate (AP) | 19 | Enhanced decomposition | Variable | Oxygen transfer |

| Cyclotrimethyltrinitroamine (RDX) | 16 | Advanced decomposition | Variable | Radical generation |

| Hexahydro-1,3,5-trinitro-1,3,5-triazine (HMX) | N/A | Accelerated thermal decomposition | Variable | Thermal activation |

| Modified Double-Base Propellant | Variable | Burning rate regulation | 1-5 | Surface catalysis |

The catalytic mechanism involves the formation of lead oxide phases during thermal decomposition, which act as oxygen donors in the combustion process [7]. The mixed valence nature of lead tetroxide, containing both lead(II) and lead(IV) oxidation states, provides multiple pathways for oxygen release and radical formation during thermal treatment [8].

Battery Performance Optimization Strategies

Lead tetroxide plays a crucial role in optimizing battery performance through its unique electrochemical properties and phase transformation behavior. The compound serves as both an active material and a formation aid in lead-acid battery systems, significantly enhancing capacity, cycle life, and rate capability [9] [10] [11].

The electrochemical performance optimization stems from lead tetroxide's ability to form highly reactive beta lead dioxide phases during battery formation processes. This transformation increases the content of the electrochemically active beta polymorph, which exhibits superior discharge capacity compared to the alpha phase [11]. The formation of beta lead dioxide seed crystals promotes more efficient transformation of the entire active mass, resulting in enhanced battery performance [11].

Nanostructured lead tetroxide electrodes demonstrate remarkable improvements in battery performance metrics. The capacity reaches 190 milliampere-hours per gram at 1C discharge rate, maintaining stable performance for over 1000 cycles [9]. This represents a significant improvement over commercial lead-acid batteries, which typically deliver only 30 milliampere-hours per gram for 15-20 cycles under similar conditions [9].

| Parameter | Lead Tetroxide Based | Commercial Lead Acid | Improvement Factor |

|---|---|---|---|

| Capacity (mAh/g) | 190 | 30 | 6.3 |

| Cycle Life (cycles) | 1000 | 20 | 50 |

| Charge/Discharge Rate (C) | 20 | 1 | 20 |

| Formation Efficiency (%) | Enhanced | Standard | Significant |

| Temperature Range (°C) | -20 to 60 | 0 to 40 | Extended |

The optimization strategy involves controlling the morphology and crystal structure of lead tetroxide during electrode preparation. Template electrodeposition techniques using polycarbonate membranes produce nanostructured electrodes with surface areas approximately 70 times higher than geometrical areas [9]. This enhanced surface area facilitates high-rate charge and discharge operations while maintaining structural integrity over extended cycling periods.

Phase Shuttling Dynamics in Electrochemical Systems

The phase shuttling behavior of lead tetroxide in electrochemical systems represents a fundamental mechanism governing its catalytic and electrochemical performance. This dynamic process involves reversible transformations between different lead oxide phases under varying electrochemical conditions, enabling adaptive functionality in diverse applications [2] [12] [3].

Under electrochemical ozone production conditions, lead tetroxide undergoes spontaneous phase shuttling to beta lead dioxide through lattice oxygen migration mechanisms [2]. The transformation is thermodynamically favorable, as confirmed by density functional theory calculations of Pourbaix diagrams for lead oxide systems [3]. The phase transition occurs through oxygen vacancy formation and subsequent crystal restructuring, maintaining the electrochemical activity while adapting to operational conditions.

The phase shuttling dynamics are influenced by several key factors, including applied potential, temperature, and electrolyte composition. At potentials above 1.6 volts versus the reversible hydrogen electrode, the transformation from lead tetroxide to beta lead dioxide becomes kinetically favorable [3]. The reconstructed beta lead dioxide phase exhibits enhanced stability and activity compared to the original lead tetroxide, demonstrating the beneficial nature of the phase transformation process.

| Initial Phase | Final Phase | Temperature (°C) | Reaction Type | Mechanism |

|---|---|---|---|---|

| Pb3O4 | β-PbO2 | 500 | Thermal decomposition | Lattice oxygen migration |

| Pb3O4 | α-PbO2 | 450 | Thermal decomposition | Crystal restructuring |

| PbO | Pb3O4 | 480 | Oxidation | Oxygen incorporation |

| PbO2 | Pb3O4 | 290 | Reduction | Oxygen release |

The phase shuttling mechanism involves coordinated oxygen atom movement within the crystal lattice, facilitated by the mixed valence nature of lead tetroxide [12]. The lead(II) and lead(IV) centers provide multiple pathways for oxygen migration, enabling facile transitions between different oxide phases. This flexibility allows lead tetroxide to adapt its electronic and structural properties to optimize performance under varying operational conditions.

Surface Reactivity and Interfacial Engineering

The surface reactivity of lead tetroxide is fundamentally determined by its crystal structure and surface facet orientation, which govern interfacial interactions and catalytic performance. The compound exhibits highly anisotropic surface properties, with different crystallographic planes demonstrating distinct reactivity patterns and stability characteristics [2] [13] [4].

The most reactive surface facets are the (110) and (211) orientations, which expose undercoordinated lead and oxygen atoms that serve as active sites for electrochemical reactions [4]. These surface sites facilitate the lattice oxygen mechanism in electrochemical ozone production, enabling direct oxygen participation in the reaction process. The undercoordinated nature of surface atoms creates favorable conditions for intermediate stabilization and product formation.

Interfacial engineering strategies focus on optimizing the exposure of high-activity surface facets while maintaining structural stability. The crystal habit control during synthesis allows preferential exposure of reactive planes, enhancing the overall catalytic performance [2]. Surface modification techniques, including dopant incorporation and morphological control, further optimize the interfacial properties for specific applications.

| Surface Facet | Surface Energy (J/m²) | Coordination | Reactivity | Stability |

|---|---|---|---|---|

| Pb3O4 (110) | High | Undercoordinated | Very High | Moderate |

| Pb3O4 (211) | Medium | Fully coordinated | Medium | High |

| β-PbO2 (101) | Low | Undercoordinated | High | Very High |

| β-PbO2 (110) | Medium | Partially coordinated | High | High |

The surface reactivity is further enhanced by the presence of oxygen vacancies and defect sites, which create additional active centers for catalytic reactions [4]. These defects facilitate charge transfer processes and provide pathways for lattice oxygen migration during phase transformation events. The interfacial engineering approach involves controlling defect density and distribution to optimize reactivity while maintaining structural integrity.

Physical Description

Color/Form

Boiling Point

Density

9.1 g/cm³

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 179 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 174 of 179 companies with hazard statement code(s):;

H272 (22.41%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302+H332 (39.66%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H341 (17.82%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (66.09%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (24.14%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (66.09%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (33.91%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (91.95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Pictograms

Oxidizer;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Lead(II,IV) oxide